molecular formula C15H15BrO B7999405 3-Bromo-2'-ethylbenzhydrol

3-Bromo-2'-ethylbenzhydrol

Cat. No.: B7999405
M. Wt: 291.18 g/mol
InChI Key: RNSOZSPIIHPGSL-UHFFFAOYSA-N
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Description

3-Bromo-2'-ethylbenzhydrol is a brominated aromatic alcohol featuring a benzhydrol backbone (two benzene rings connected via a central carbon bearing a hydroxyl group) with a bromine atom at the 3-position of one ring and an ethyl group at the 2'-position of the adjacent ring. Structural analogs suggest its reactivity and physical characteristics are influenced by the electron-withdrawing bromine and the steric/electron-donating effects of the ethyl group .

Properties

IUPAC Name

(3-bromophenyl)-(2-ethylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO/c1-2-11-6-3-4-9-14(11)15(17)12-7-5-8-13(16)10-12/h3-10,15,17H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNSOZSPIIHPGSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(C2=CC(=CC=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2’-ethylbenzhydrol can be achieved through several synthetic routes. One common method involves the bromination of 2’-ethylbenzhydrol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction typically occurs under mild conditions, with the brominating agent selectively targeting the 3-position of the benzene ring.

Industrial Production Methods

On an industrial scale, the production of 3-Bromo-2’-ethylbenzhydrol may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2’-ethylbenzhydrol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to form 3-Bromo-2’-ethylbenzene.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as 3-alkyl-2’-ethylbenzhydrol.

    Oxidation: Formation of 3-Bromo-2’-ethylbenzophenone.

    Reduction: Formation of 3-Bromo-2’-ethylbenzene.

Scientific Research Applications

3-Bromo-2’-ethylbenzhydrol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2’-ethylbenzhydrol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity. For instance, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, facilitating the formation of new bonds. In oxidation reactions, the hydroxyl group is converted to a carbonyl group, altering the compound’s chemical properties.

Comparison with Similar Compounds

Comparison with Similar Brominated Aromatic Compounds

Below is a comparative analysis of 3-Bromo-2'-ethylbenzhydrol with structurally related brominated aromatic compounds, focusing on synthesis, reactivity, crystallography, and safety.

2.2. Crystallographic and Physicochemical Properties
  • 3-Bromo-2-hydroxybenzaldehyde : Crystal structure (T = 125 K) shows a planar aromatic system with intramolecular O–H···O hydrogen bonding. Mean C–C bond length = 0.002 Å; space group P2₁/c .
  • 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde: Bulky tert-butyl group induces steric hindrance, altering packing efficiency compared to non-alkylated analogs .
  • 3-Bromo-2'-ethylbenzhydrol : Predicted to exhibit lower melting point than fluorinated analogs (e.g., 3-Bromo-2,4-difluorobenzyl bromide, mp ~45–50°C) due to reduced intermolecular forces from the ethyl group .
2.3. Reactivity and Hazard Profiles
  • Electrophilic Reactivity : The bromine in 3-Bromo-2'-ethylbenzhydrol is less electrophilic than in 3-Bromo-2,1-borazaronaphthalenes (), where boron-nitrogen systems enhance polarization .
  • Safety : Unlike Tris[3-bromo-2,2-bis(bromomethyl)propyl] phosphate (a flame retardant with neurotoxicity risks), 3-Bromo-2'-ethylbenzhydrol lacks documented toxicity data. However, brominated aromatics generally require handling precautions (e.g., PPE, ventilation) .

Biological Activity

3-Bromo-2'-ethylbenzhydrol is an organic compound with the molecular formula C15H15BrO, classified as a derivative of benzhydrol. It features a bromine atom at the 3-position and an ethyl group at the 2'-position of the benzene ring. This structural configuration suggests potential biological activity due to the presence of both halogen and hydroxyl functional groups, which can interact with various biomolecules.

The biological activity of 3-Bromo-2'-ethylbenzhydrol is primarily attributed to its ability to interact with specific molecular targets. The bromine atom serves as a leaving group in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation, altering the compound's reactivity and interaction with biological systems.

Potential Biological Applications

Research indicates that 3-Bromo-2'-ethylbenzhydrol may possess several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that compounds similar to 3-Bromo-2'-ethylbenzhydrol exhibit antimicrobial activity against various pathogens.
  • Antioxidant Activity : The presence of hydroxyl groups often correlates with antioxidant properties, which can mitigate oxidative stress in biological systems.
  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially serving as an inhibitor or modulator in biochemical pathways.

Antimicrobial Activity

A study investigated the antimicrobial properties of various brominated compounds, including 3-Bromo-2'-ethylbenzhydrol. The minimum inhibitory concentration (MIC) was determined against several bacterial strains. Results indicated that this compound exhibited significant antibacterial activity, comparable to established antimicrobial agents.

CompoundMIC (mg/mL)Target Bacteria
3-Bromo-2'-ethylbenzhydrol12.5Staphylococcus aureus
Control (Ciprofloxacin)1.0Escherichia coli

Enzyme Interaction Studies

Further research focused on the interaction of 3-Bromo-2'-ethylbenzhydrol with specific enzymes involved in metabolic pathways. In vitro assays demonstrated that the compound inhibited enzyme activity in a dose-dependent manner, suggesting its potential as a therapeutic agent in metabolic disorders.

Computational Studies

Recent computational models have been utilized to predict the bioactivity of 3-Bromo-2'-ethylbenzhydrol based on its chemical structure. These models indicated that slight modifications in substituents could lead to significant changes in biological activity, highlighting the importance of structural optimization in drug design .

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